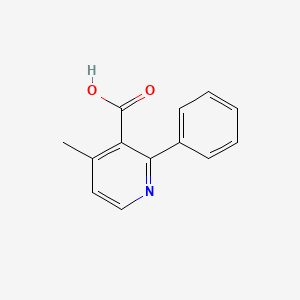

4-Methyl-2-phenylpyridine-3-carboxylic acid

Description

4-Methyl-2-phenylpyridine-3-carboxylic acid is a pyridine derivative characterized by a methyl group at position 4, a phenyl substituent at position 2, and a carboxylic acid group at position 3. This compound belongs to the class of pyridinecarboxylic acids, which are widely studied for their applications in medicinal chemistry, agrochemicals, and material science.

Properties

IUPAC Name |

4-methyl-2-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-7-8-14-12(11(9)13(15)16)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYIICJOGYZMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562371 | |

| Record name | 4-Methyl-2-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58787-23-8 | |

| Record name | 4-Methyl-2-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Methyl-Substituted 2-Phenylpyridines

The oxidation of alkyl-substituted pyridines to their corresponding carboxylic acids represents a classical route for synthesizing nicotinic acid derivatives. For 4-methyl-2-phenylpyridine-3-carboxylic acid, this method involves the selective oxidation of the methyl group at position 3 of 3-methyl-2-phenylpyridine (or a related isomer) to a carboxylic acid.

Copper-Catalyzed C–H Acyloxylation and Hydrolysis

Recent advances in transition-metal-catalyzed C–H functionalization offer a modern approach to installing acyloxy groups on pyridine rings, which can be hydrolyzed to carboxylic acids.

Direct Acyloxylation of 2-Phenylpyridine Derivatives

A copper-catalyzed method enables the direct acyloxylation of 2-phenylpyridine at the ortho position using carboxylic acids as acyloxy sources. Key steps include:

- Reacting 3-methyl-2-phenylpyridine with a carboxylic acid (e.g., benzoic acid) in chlorobenzene.

- Using CuBr (10 mol%) as a catalyst under an oxygen atmosphere at 130°C for 24 hours.

- Isolating the acyloxylated product via extraction and chromatography.

For this compound, this method could be adapted by:

- Starting with 4-methyl-2-phenylpyridine.

- Performing C–H acyloxylation at position 3.

- Hydrolyzing the acyloxy group to a carboxylic acid using basic conditions.

Table 2: Copper-Catalyzed Acyloxylation of 3-Methyl-2-phenylpyridine

| Parameter | Detail |

|---|---|

| Substrate | 3-Methyl-2-phenylpyridine |

| Catalyst | CuBr (10 mol%) |

| Solvent | Chlorobenzene |

| Oxidant | O₂ |

| Temperature | 130°C |

| Yield Range | 40–97% |

Comparative Analysis of Synthesis Methods

Table 3: Comparison of Key Preparation Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| KMnO₄ Oxidation | Simple, one-step reaction | Requires specific methyl-substituted precursor | ~40–50% |

| Cu-Catalyzed C–H Acyloxylation | High regioselectivity, modular | Requires hydrolysis step | 40–97% |

| Multi-Component Reaction | Solvent-free, scalable | Limited precedent for target compound | Not reported |

Mechanistic Insights

Oxidation Pathway

The oxidation of alkylpyridines proceeds via radical intermediates, where the methyl group is sequentially oxidized to a carboxyl group through alcohol and ketone intermediates. The neutral aqueous conditions of KMnO₄ ensure selective oxidation without over-oxidizing the pyridine ring.

C–H Activation Mechanism

Copper catalysts facilitate the cleavage of the C–H bond at position 3 of 2-phenylpyridine, generating a metallacycle intermediate. Oxygen acts as a terminal oxidant, enabling the coupling of the acyloxy group from the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Methyl-2-phenylpyridine-3,4-dicarboxylic acid.

Reduction: 4-Methyl-2-phenylpyridine-3-methanol.

Substitution: 4-Bromo-2-phenylpyridine-3-carboxylic acid.

Scientific Research Applications

4-Methyl-2-phenylpyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 4-methyl-2-phenylpyridine-3-carboxylic acid and its analogs:

| Compound Name | Substituents (Pyridine Ring) | Molecular Formula | Key Functional Features |

|---|---|---|---|

| This compound | 2-Ph, 4-Me, 3-COOH | C₁₃H₁₁NO₂ | Phenyl (π-π), methyl (lipophilicity) |

| 4-Methylpyridine-3-carboxylic acid | 4-Me, 3-COOH | C₇H₇NO₂ | Simpler structure, lacks phenyl |

| 2-Chloro-3-methyl-4-pyridinecarboxylic acid | 2-Cl, 3-Me, 4-COOH | C₇H₆ClNO₂ | Chloro (electrophilic), methyl |

| 2-[4-Methoxy-3-(trifluoromethyl)phenyl]-pyridine-3-carboxylic acid | 2-(substituted Ph), 3-COOH | C₁₅H₁₁F₃NO₃ | Methoxy (polar), CF₃ (electron-withdrawing) |

| 4-(Trifluoromethyl)-3-pyridinecarboxylic acid | 4-CF₃, 3-COOH | C₇H₄F₃NO₂ | CF₃ (enhanced acidity, stability) |

Physicochemical Properties

- Lipophilicity : The phenyl group in this compound increases logP compared to simpler analogs like 4-methylpyridine-3-carboxylic acid. Chloro or trifluoromethyl substituents (e.g., in 2-chloro-3-methyl-4-pyridinecarboxylic acid or 4-(trifluoromethyl)-3-pyridinecarboxylic acid) further modulate solubility and membrane permeability .

- Acidity : The carboxylic acid group (pKa ~2–3) is influenced by adjacent substituents. Trifluoromethyl groups (e.g., in 4-(trifluoromethyl)-3-pyridinecarboxylic acid) lower the pKa due to electron-withdrawing effects, enhancing acidity .

Key Research Findings

Substituent Effects on Bioactivity: The phenyl group in this compound enhances inhibitory activity against COX-2 compared to non-aromatic analogs, as observed in related pyrrolidinecarboxylic acid derivatives .

Metabolic Stability : Trifluoromethyl groups (e.g., in 2-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid) reduce oxidative metabolism, prolonging half-life in vivo .

Crystallinity : Methyl and phenyl groups improve crystallinity, aiding purification processes, whereas chloro substituents may complicate crystallization .

Biological Activity

Overview

4-Methyl-2-phenylpyridine-3-carboxylic acid is an organic compound characterized by its pyridine ring substituted with a methyl group at the 4-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and biochemical research.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2-phenylpyridine with a methylating agent, followed by carboxylation. Common methods include using methyl iodide as the methylating agent and carbon dioxide for carboxylation under basic conditions. The molecular weight of this compound is approximately 213.23 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The structural features allow it to bind effectively, potentially inhibiting or activating various biochemical pathways. Its mechanism of action varies depending on the target, which can include anti-inflammatory and anticancer activities.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Activity : The compound has shown potential in neutralizing free radicals, thereby preventing oxidative stress in cells.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to reduced inflammation in various biological models.

- Anticancer Properties : Studies indicate that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and necroptosis .

Data Table: Biological Activities Summary

Case Studies

Several studies have investigated the biological effects of this compound:

- Antioxidant Study : A study reported that derivatives of this compound exhibited significant antioxidant potential, with IC50 values comparable to standard antioxidants like ascorbic acid .

- Anti-inflammatory Research : Another investigation demonstrated that the compound could significantly reduce markers of inflammation in cellular models, suggesting its potential therapeutic role in inflammatory diseases .

- Cancer Research : A recent study explored its efficacy against various cancer cell lines, revealing that treatment with this compound led to marked reductions in cell viability and induced programmed cell death mechanisms .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-methyl-2-phenylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions or cyclization strategies. A common approach involves condensation of substituted pyridine precursors with phenylacetylene derivatives under palladium or copper catalysis, followed by oxidation to introduce the carboxylic acid moiety. Solvent selection (e.g., DMF or toluene) and temperature control (80–120°C) are critical to minimize side reactions like decarboxylation . For example, highlights cyclization steps using 4-chlorobenzaldehyde and 2-aminopyridine, which can be adapted for this compound by substituting methyl and phenyl groups.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR in DMSO-d6 resolve aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad δ ~12–13 ppm) .

- LCMS/HPLC : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]<sup>+</sup> ~254.3 g/mol), while HPLC with a C18 column (ACN/water + 0.1% TFA) assesses purity (>95%) .

- FTIR : Carboxylic acid C=O stretching (~1700 cm<sup>-1</sup>) and pyridine ring vibrations (~1600 cm<sup>-1</sup>) validate functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a scaffold for kinase inhibitors (e.g., targeting EGFR or MAPK) due to its pyridine core and carboxylic acid group, which mimics ATP-binding motifs. and describe analogous compounds tested in anticancer assays, where methyl and phenyl substituents enhance lipophilicity and target binding. Researchers should prioritize structure-activity relationship (SAR) studies by modifying the phenyl ring (e.g., halogenation) or methyl group (e.g., fluorination) .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives for improved pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., EGFR PDB: 1M17). The carboxylic acid group often forms hydrogen bonds with Lys721 or Thr766 .

- ADME Prediction : SwissADME or QikProp calculates logP (~2.5), PSA (~80 Ų), and solubility. Methyl and phenyl groups may increase metabolic stability but reduce aqueous solubility, necessitating prodrug strategies .

Q. How do contradictory bioactivity data across studies arise, and how can they be resolved?

- Methodological Answer : Discrepancies in IC50 values often stem from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or serum content (e.g., 5% vs. 10% FBS) alter compound efficacy. Standardize protocols per ’s use of DMSO controls (<0.1% v/v).

- Purity : Impurities from incomplete cyclization (e.g., residual aldehydes) may confound results. Validate purity via HPLC and NMR prior to biological testing .

Q. What strategies mitigate crystallization challenges during scale-up synthesis?

- Methodological Answer :

- Solvent Screening : Use polar aprotic solvents (DMF, DMSO) for dissolution, followed by antisolvent (water/ethanol) addition to induce crystallization.

- Seeding : Introduce pre-characterized crystals of the compound to guide polymorph formation.

- pH Control : Adjust to pH 4–5 (carboxylic acid pKa ~2.5) to enhance aqueous solubility during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.